5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid
Description
5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a carboxylic acid group at position 3, a ketone group at position 5, and a 4-sulfamoylphenyl substituent at position 1 of the pyrrolidine ring.
Properties
IUPAC Name |
5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c12-19(17,18)9-3-1-8(2-4-9)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)(H2,12,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTYDOPYQOAELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid. This reaction is carried out under solvent-free conditions at temperatures ranging from 140°C to 165°C . The reaction yields a series of 1-(4-aminosulfonyl)phenyl-5-oxopyrrolidine-3-carboxylic acids, which can be further purified and characterized.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Functionalization via C–H Activation
Directed Pd-catalyzed C(sp³)–H activation enables selective modification of the pyrrolidine core :
This method retains stereochemical integrity while introducing diverse substituents at the C3 position .
Derivatization via Carboxylic Acid Reactivity
The C3-carboxylic acid group undergoes standard transformations:
- Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (yield: 85–92%) .
- Amide Formation : Coupling with amines using EDC/HOBt yields bioactive amides (e.g., antibacterial derivatives) .
- Decarboxylation : Thermal decomposition at >200°C produces 5-oxo-pyrrolidine analogs .
Biological Activity-Driven Reactivity
The sulfonamide moiety participates in target-specific interactions:
- Enzyme Inhibition : Hydrogen bonds with BACE-1’s S2′ subsite via sulfonamide oxygen atoms .
- Antibacterial Action : Interferes with bacterial folate synthesis by mimicking p-aminobenzoic acid .
Comparative Reactivity with Analogues
Structural modifications alter reactivity and bioactivity:
Stability Under Physiological Conditions
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid derivatives as promising anticancer agents.
Case Study: Anticancer Activity Evaluation
A study evaluated various derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited significant cytotoxicity, comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship suggested that modifications on the pyrrolidine ring could enhance activity against cancer cells while maintaining lower toxicity in non-cancerous cells .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 21 | 10 | Anticancer |
| Compound 22 | 15 | Anticancer |
Antimicrobial Applications
The antimicrobial properties of this compound have also been extensively studied, particularly against multidrug-resistant strains.
Case Study: Antimicrobial Activity Screening
Research conducted on various derivatives demonstrated effective inhibition against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa. The compounds were tested using standard methods, revealing a promising spectrum of activity, which positions them as candidates for further development in antibiotic therapies .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Mechanism of Action
The mechanism of action of 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Sulfamoyl vs.
- Trimethoxyphenyl Derivatives : The 3,4,5-trimethoxyphenyl substituent () is associated with anticancer activity, likely due to enhanced lipophilicity and membrane permeability .
- Racemic Nature : Analogous compounds like 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid form racemic mixtures in crystalline states, which may complicate pharmacological profiling .
Physicochemical Properties
- Melting Points : The sulfamoyl derivative’s analogs exhibit wide melting point ranges. For example, SK-119 (melting point >300°C) demonstrates high thermal stability due to its rigid Schiff base structure , whereas compound 36 melts at 168–169°C, reflecting less steric hindrance .
Structural Insights from Crystallography and Spectroscopy
- Racemic Mixtures : X-ray studies of 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid confirm a 1:1 ratio of R/S enantiomers in disordered crystals, suggesting similar behavior in other analogs .
- Spectral Confirmation : NMR and HRMS data validate the structures of synthesized analogs, ensuring reproducibility in derivatives like compound 36 .
Biological Activity
5-Oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound with significant potential in pharmacology due to its unique structural features, which include a pyrrolidine ring and various functional groups. This article discusses the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C10H10N2O5S
CAS Number: 63674-74-8
Molecular Weight: 286.26 g/mol
IUPAC Name: this compound
The compound features a five-membered pyrrolidine ring, a carboxylic acid group, and a sulfamoylphenyl group, contributing to its diverse reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli.
Case Study: Antimicrobial Activity Evaluation
In vitro tests demonstrated that certain derivatives exhibited potent activity against multidrug-resistant S. aureus strains, including those resistant to linezolid and tedizolid. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against resistant strains .
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against K. pneumoniae |
|---|---|---|---|
| Derivative A | High | Moderate | Low |
| Derivative B | Moderate | High | Moderate |
| Derivative C | Low | Low | High |
Anticancer Properties
The compound has also been studied for its anticancer activity, particularly against lung adenocarcinoma (A549 cells). Research indicates that various structural modifications can significantly influence the cytotoxic effects of these compounds.
Case Study: Anticancer Activity Evaluation
In a study comparing several derivatives, compounds with specific substitutions (e.g., 4-chlorophenyl) showed reduced viability in A549 cells to as low as 61%, indicating strong anticancer potential. Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise .
| Compound | Viability (%) in A549 Cells | Viability (%) in HSAEC1-KT Cells |
|---|---|---|
| Compound 1 | 64 | 85 |
| Compound 2 | 61 | 82 |
| Compound 3 | 66 | 80 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For example, some studies indicate that derivatives may inhibit enzymes such as BACE-1, which is implicated in Alzheimer's disease pathology. The interaction occurs through binding to the enzyme's active site, leading to decreased enzyme activity at sub-micromolar concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
